molecular formula C15H21NO2 B8303632 3-Hydroxymethyl-1-(3-phenylpropionyl)piperidine

3-Hydroxymethyl-1-(3-phenylpropionyl)piperidine

Cat. No. B8303632
M. Wt: 247.33 g/mol
InChI Key: LSTGKFFJABQOFF-UHFFFAOYSA-N
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Patent
US05741800

Procedure details

A solution of 3-phenylpropionyl chloride (29.7 ml) in dichloromethane (100 ml) was added dropwise to a stirred solution of 3-piperidinemethanol (23 g) and triethylamine (22.2 g) in dichloromethane (200 ml) at 0° C. over 1.25 hours, maintaining the temperature at 0° C. The mixture was stirred at 0°-5° C. for 22 hours. After washing (saturated sodium bicarbonate solution), the organic layer was separated off, dried and evaporated to give 3-hydroxymethyl-1-(3-phenylpropionyl)piperidine as an oil.
Quantity
29.7 mL
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][C:9](Cl)=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH:12]1[CH2:17][CH2:16][CH2:15][CH:14]([CH2:18][OH:19])[CH2:13]1.C(N(CC)CC)C>ClCCl>[OH:19][CH2:18][CH:14]1[CH2:15][CH2:16][CH2:17][N:12]([C:9](=[O:10])[CH2:8][CH2:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:13]1

Inputs

Step One
Name
Quantity
29.7 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(=O)Cl
Name
Quantity
23 g
Type
reactant
Smiles
N1CC(CCC1)CO
Name
Quantity
22.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0°-5° C. for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After washing (saturated sodium bicarbonate solution)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
OCC1CN(CCC1)C(CCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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